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Compound of Interest

Compound Name: Chelidonine

Cat. No.: B3420816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of preclinical studies on the anticancer

properties of Chelidonine, a major isoquinoline alkaloid isolated from the plant Chelidonium

majus. The information is intended for researchers, scientists, and professionals involved in

drug development, offering an objective comparison of Chelidonine's performance against

various cancer types and outlining the experimental data supporting its potential as an

anticancer agent.

Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo anticancer effects of

Chelidonine across a range of preclinical studies.

Table 1: In Vitro Cytotoxicity of Chelidonine (IC50
Values)
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Cancer Type Cell Line IC50 (µM) Reference

Melanoma B16F10 ~5.6 [1]

Pancreatic Cancer BxPC-3 < 1 [2][3]

Pancreatic Cancer MIA PaCa-2 < 1 [2][3]

Head and Neck

Squamous Cell

Carcinoma

FaDu 1

Head and Neck

Squamous Cell

Carcinoma

HLaC78 1.6

Non-Small Cell Lung

Cancer (Gefitinib-

resistant)

H1975 Not specified

Colon Cancer HCT116 Not specified

Cervical Cancer HeLa Not specified

Leukemia CEM/ADR5000 Not specified

Colon

Adenocarcinoma
Caco-2 Not specified

Note: IC50 values can vary depending on the specific experimental conditions, such as

incubation time and assay method.

Table 2: In Vivo Anticancer Efficacy of Chelidonine
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Cancer
Type

Animal
Model

Chelidonine
Dosage

Route of
Administrat
ion

Key
Findings

Reference

Non-Small

Cell Lung

Cancer

Nude mice

with H1975

xenografts

Not specified Not specified

Significantly

suppressed

subcutaneou

s tumor

growth.

Pancreatic

Cancer

Highly

metastatic

murine

pancreatic

model

1.2 mg/kg (as

part of a

defatted C.

majus

extract)

Not specified

Significantly

reduced the

number of

metastases.

Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical studies of

Chelidonine.

Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Procedure:

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Treatment: Cells are treated with various concentrations of Chelidonine (e.g., 0.1, 0.5, 1, 5,

10 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT solution (final concentration of 0.5 mg/mL) is added to each well and

incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added

to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth

by 50%, is then calculated.

Cell Migration Assay (Wound Healing Assay)
The wound healing assay is a straightforward method to study directional cell migration in vitro.

Procedure:

Cell Monolayer: Cells are grown to confluence in a multi-well plate.

Scratch Creation: A sterile pipette tip is used to create a "scratch" or gap in the cell

monolayer.

Treatment: The cells are washed to remove debris and then incubated with fresh medium

containing different concentrations of Chelidonine.

Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48

hours).

Analysis: The width of the scratch is measured over time to determine the rate of cell

migration and wound closure.

Cell Invasion Assay (Transwell Invasion Assay)
This assay assesses the invasive potential of cancer cells through an extracellular matrix.

Procedure:

Chamber Preparation: The upper chamber of a Transwell insert is coated with a basement

membrane matrix (e.g., Matrigel).

Cell Seeding: Cancer cells, pre-treated with Chelidonine, are seeded in the upper chamber

in a serum-free medium.
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Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant,

such as fetal bovine serum.

Incubation: The plate is incubated for a period (e.g., 24 hours) to allow the cells to invade

through the matrix and migrate toward the chemoattractant.

Staining and Quantification: Non-invading cells on the upper surface of the membrane are

removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet),

and counted under a microscope.

Signaling Pathways and Mechanisms of Action
Chelidonine exerts its anticancer effects through the modulation of several key signaling

pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
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Caption: Chelidonine inhibits the PI3K/AKT signaling pathway.
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Caption: Chelidonine inactivates the TLR4/NF-κB signaling pathway.
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Caption: Chelidonine induces apoptosis via the p53 pathway.

Discussion of Anticancer Properties
Preclinical evidence strongly suggests that Chelidonine possesses significant anticancer

properties, acting through multiple mechanisms to inhibit cancer cell growth, proliferation,

migration, and invasion, while promoting apoptosis.

Inhibition of Key Survival Pathways
Chelidonine has been shown to effectively inactivate the PI3K/AKT and TLR4/NF-κB signaling

pathways. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its

inhibition by Chelidonine leads to decreased cancer cell viability. The TLR4/NF-κB pathway is

involved in inflammation and cancer progression. Chelidonine's ability to downregulate TLR4

and inhibit the phosphorylation of p65, a key component of the NF-κB complex, contributes to

its anti-inflammatory and anticancer effects.
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Induction of Apoptosis
A key mechanism of Chelidonine's anticancer activity is the induction of apoptosis, or

programmed cell death. In pancreatic cancer cells, Chelidonine upregulates the tumor

suppressor protein p53 and its downstream targets, GADD45A and p21. This leads to cell cycle

arrest and the activation of caspase-3, a critical executioner of apoptosis.

Overcoming Multidrug Resistance
In addition to its direct cytotoxic effects, Chelidonine has demonstrated the ability to overcome

multidrug resistance (MDR) in cancer cells. It can inhibit the function of ABC transporters, such

as P-glycoprotein (MDR1), which are responsible for pumping chemotherapeutic drugs out of

cancer cells. This suggests that Chelidonine could be used in combination with conventional

chemotherapy to enhance treatment efficacy.

In Vivo Efficacy
In vivo studies in animal models have corroborated the in vitro findings. In a mouse model of

non-small cell lung cancer, Chelidonine was shown to significantly suppress tumor growth.

Furthermore, in a metastatic pancreatic cancer model, a Chelidonium majus extract containing

Chelidonine significantly reduced the number of metastases.

Conclusion and Future Directions
The preclinical data presented in this meta-analysis highlight the potential of Chelidonine as a

promising candidate for anticancer drug development. Its multifaceted mechanism of action,

targeting key survival pathways, inducing apoptosis, and overcoming multidrug resistance,

makes it an attractive therapeutic agent.

Further research is warranted to fully elucidate its mechanisms of action and to optimize its

therapeutic application. This includes more extensive in vivo studies to determine optimal

dosing and to assess its safety profile. Clinical trials will be the ultimate step to validate the

efficacy of Chelidonine in the treatment of human cancers. The continued investigation of this

natural compound could lead to the development of novel and effective cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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